9-Octadecenoic acid, 12-hydroxy-, (R-(Z))-, ester with 1,2,3-propanetriol
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Overview
Description
. This compound is primarily used in industrial applications and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate typically involves the esterification of 9-octadecenoic acid with 1,2,3-propanetriol . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate: Similar in structure and properties.
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate: Another compound with similar functional groups and reactivity.
Uniqueness
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and research settings.
Properties
CAS No. |
58561-47-0 |
---|---|
Molecular Formula |
C23H46O5 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate |
InChI |
InChI=1S/C23H46O5/c1-3-5-7-9-11-12-14-20(23(27)28-19-22(26)18-24)16-17-21(25)15-13-10-8-6-4-2/h20-22,24-26H,3-19H2,1-2H3 |
InChI Key |
OBTIXPYWUOHRHI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O |
Canonical SMILES |
CCCCCCCCC(CCC(CCCCCCC)O)C(=O)OCC(CO)O |
Related CAS |
68936-89-0 29894-35-7 |
Origin of Product |
United States |
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